![molecular formula C34H29F2NO3 B2882182 (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one CAS No. 882083-27-4](/img/structure/B2882182.png)
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one is a useful research compound. Its molecular formula is C34H29F2NO3 and its molecular weight is 537.607. The purity is usually 95%.
BenchChem offers high-quality (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The introduction of fluorine into a molecule can significantly influence biological properties like metabolic stability and therapeutic efficacy due to hydrogen bonding interactions at the active sites of enzymes . Compounds with similar structures have shown pronounced antimicrobial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida species .
Anticancer Properties
The structural motif of this compound, particularly the presence of the fluorophenyl group, is associated with anticancer activities. Synthesized derivatives have been evaluated for their cytotoxic properties on colorectal carcinoma cells, with some showing significant cytotoxicity and potential for use as cancer therapeutics .
Drug Design and Development
Due to its structural complexity and the presence of multiple pharmacophores, this compound is of interest in drug design and development. Its molecular framework allows for interactions with various biological targets, which is crucial for the development of new medications with improved potency and selectivity .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction of compounds with biological targets. This compound’s structure allows for good binding interactions at the active sites of enzymes, which is valuable for rational drug design and predicting the affinity and activity of drug candidates .
Fluorescence Studies
Compounds with fluorophenyl groups, like this one, are often studied for their fluorescence properties. These studies are important for developing new fluorescent probes for biological imaging and diagnostics .
Antioxidant Activity
The fluorophenyl moiety in this compound’s structure is associated with antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, and this compound could be used to study oxidative processes in biological systems or to develop new antioxidant therapies .
Pharmacokinetics and Dynamics
The fluorine atom’s presence in pharmaceuticals can affect their pharmacokinetic and pharmacodynamic profiles, including solubility, lipophilicity, and bioavailability. Research into this compound could provide insights into how fluorine substitution impacts these properties .
Enzyme Inhibition
Due to its potential for strong interactions with enzyme active sites, this compound could be explored for its enzyme inhibition capabilities. This is particularly relevant for designing inhibitors for enzymes that are therapeutic targets in various diseases .
properties
IUPAC Name |
(3E,5E)-3,5-bis[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F2NO3/c1-37-20-28(18-24-6-14-32(15-7-24)39-22-26-2-10-30(35)11-3-26)34(38)29(21-37)19-25-8-16-33(17-9-25)40-23-27-4-12-31(36)13-5-27/h2-19H,20-23H2,1H3/b28-18+,29-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGVNGMQHIIAH-UOSOPFLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)


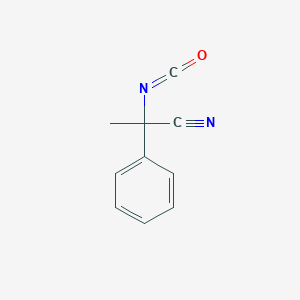
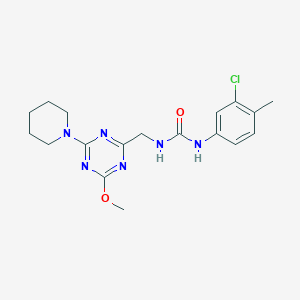

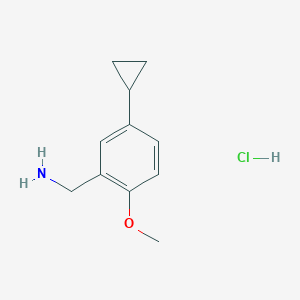
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)
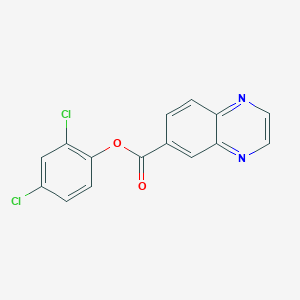

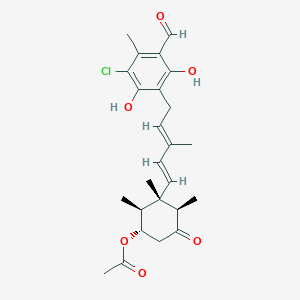
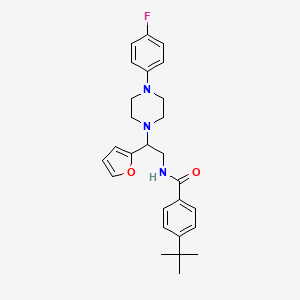
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)